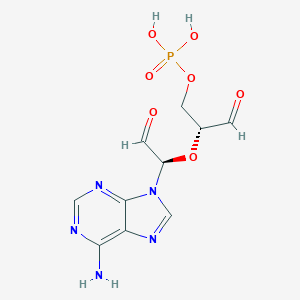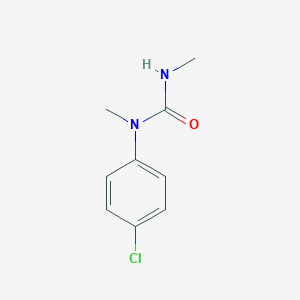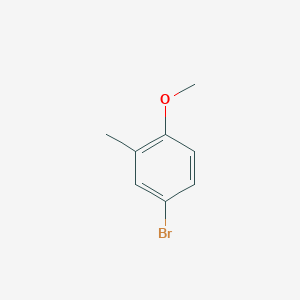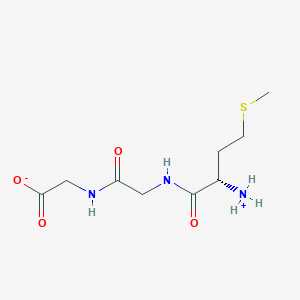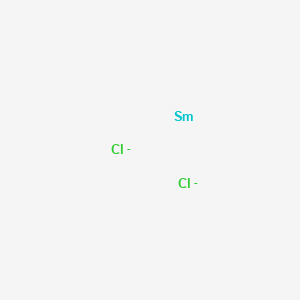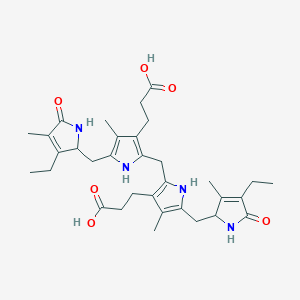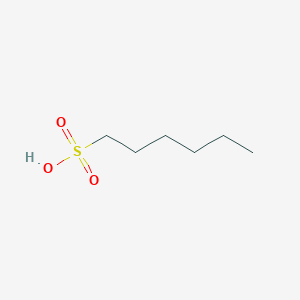
2-(Oxolan-3-yl)propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxolan-3-yl)propanedioic acid, also known as oxalic acid, is an organic compound found in nature and synthesized in laboratories. It is a dicarboxylic acid with the molecular formula C2H2O4 and is an important component of many biochemical processes. Oxalic acid is used in a variety of applications, such as food preservation, cleaning products, and as a source of energy for cells. In
Aplicaciones Científicas De Investigación
Biotechnology
2-(Oxolan-3-yl)propanedioic acid: , also known as malic acid , plays a significant role in biotechnology research. It’s used as a chiral building block for synthesizing various bioactive compounds. Its stereochemistry is particularly useful in creating new molecules with potential applications in drug development and enzymatic reactions .
Pharmaceuticals
In the pharmaceutical industry, malic acid is utilized for its chelating properties. It can form complexes with metal ions, which is beneficial in developing metal-based therapeutics. Additionally, its ability to donate hydrogen ions makes it a valuable buffer agent in controlling the pH of topical and oral medications .
Food Industry
Malic acid is widely recognized as a flavor enhancer and preservative in the food industry. It imparts a tart taste to various foods and beverages. Moreover, it acts as a pH regulator, maintaining the desired acidity level in products, which is crucial for food safety and shelf-life extension.
Cosmetics
The cosmetic industry values malic acid for its exfoliating and skin-conditioning properties. It’s an alpha-hydroxy acid (AHA), which helps in removing dead skin cells and promoting healthier, more radiant skin. Malic acid is also used in formulations to adjust the pH and enhance the sensory attributes of skincare products .
Agriculture
Malic acid’s role in agriculture is linked to its natural occurrence in fruits. It’s studied for its potential use in enhancing fruit flavors and as a component in agricultural adjuvants to improve the efficacy of pesticides and herbicides. Its biodegradability makes it an environmentally friendly choice.
Chemical Synthesis
In chemical synthesis, malic acid serves as a precursor for various synthetic pathways. Its diacidic nature allows it to participate in condensation reactions, forming polymers and co-polymers. Researchers explore its applications in creating biodegradable plastics and other sustainable materials .
Environmental Science
Malic acid is investigated for its potential in environmental science, particularly in bioremediation processes. Its ability to chelate metals can be harnessed to remove toxic metal ions from contaminated water sources, aiding in water purification efforts .
Materials Science
The material science applications of malic acid include its use in the production of biocompatible materials. Its incorporation into polymers can enhance their biodegradability, making them suitable for medical implants and environmentally friendly packaging solutions .
Propiedades
IUPAC Name |
2-(oxolan-3-yl)propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-6(9)5(7(10)11)4-1-2-12-3-4/h4-5H,1-3H2,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUBKNURKXIOCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxolan-3-yl)propanedioic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

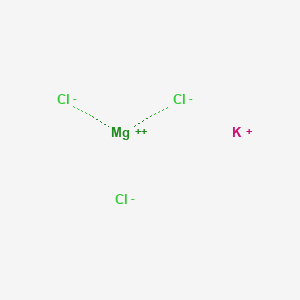
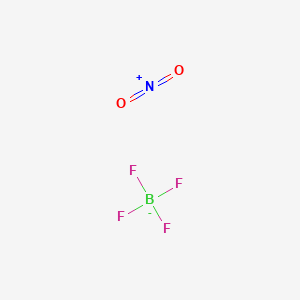
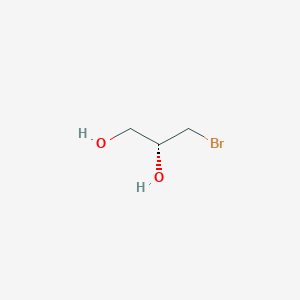
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)
